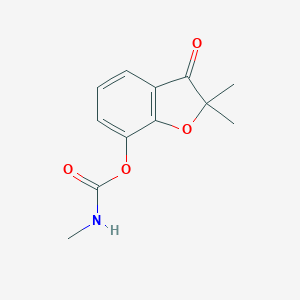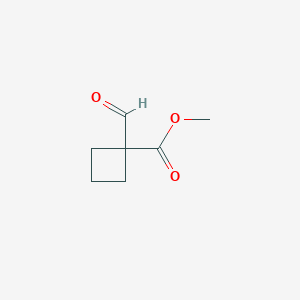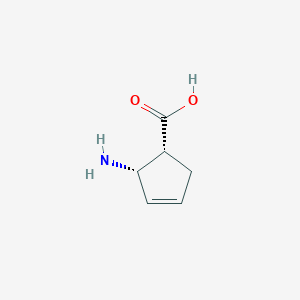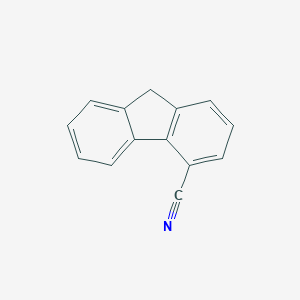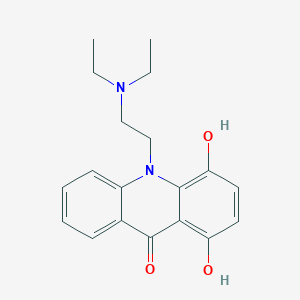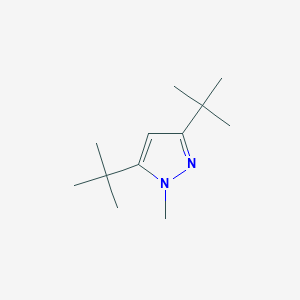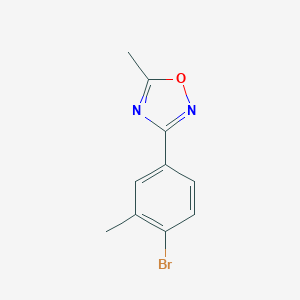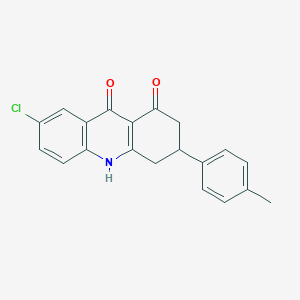
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione, also known as CMA, is a heterocyclic compound with potential applications in scientific research. It belongs to the class of acridinedione derivatives and has been found to exhibit interesting biological properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. This leads to the disruption of cellular processes and ultimately, cell death. 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has also been found to induce the production of reactive oxygen species, which can contribute to its cytotoxic effects.
Biochemische Und Physiologische Effekte
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been shown to exhibit cytotoxic effects on a range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been found to be toxic to normal cells at high concentrations, which limits its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for cancer therapy. It is also relatively easy to synthesize and has been shown to exhibit good stability under a range of conditions. However, 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been found to be toxic to normal cells at high concentrations, which limits its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione. One potential area of investigation is the development of new derivatives with improved selectivity and lower toxicity. Another area of interest is the optimization of the synthesis method to improve yields and reduce costs. 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione could also be investigated for its potential use in combination with other drugs for cancer therapy. Finally, further research is needed to fully understand the mechanism of action of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione and its potential applications in scientific research.
Synthesemethoden
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione can be synthesized through a multi-step process involving the condensation of 4-methylbenzaldehyde with 2-chloroacetyl chloride, followed by cyclization with ammonium acetate. The resulting product is then subjected to further reactions to yield the final compound. The synthesis method has been optimized to produce high yields and purity of 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione.
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been investigated for its potential use as a fluorescent probe for the detection of DNA and RNA. It has also been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis. In addition, 7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione has been found to exhibit antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
144155-05-5 |
|---|---|
Produktname |
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione |
Molekularformel |
C20H16ClNO2 |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
7-chloro-3-(4-methylphenyl)-2,3,4,10-tetrahydroacridine-1,9-dione |
InChI |
InChI=1S/C20H16ClNO2/c1-11-2-4-12(5-3-11)13-8-17-19(18(23)9-13)20(24)15-10-14(21)6-7-16(15)22-17/h2-7,10,13H,8-9H2,1H3,(H,22,24) |
InChI-Schlüssel |
QXFLSUBIMJDWAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(=O)C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
Synonyme |
7-Chloro-3-(4-methylphenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



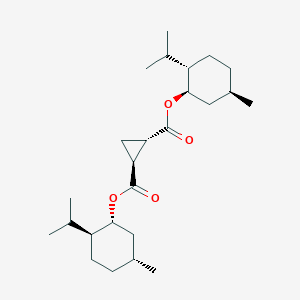
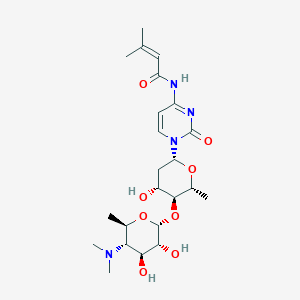
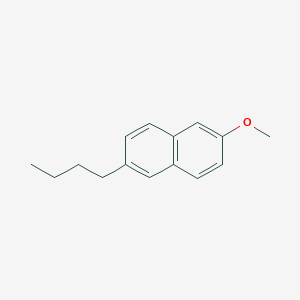
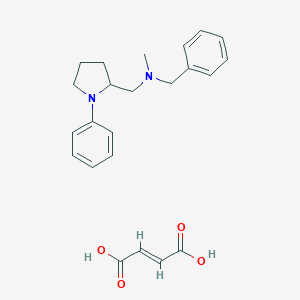
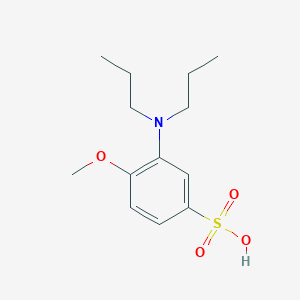
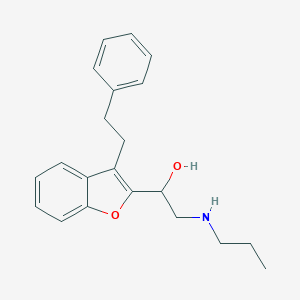
![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)
